10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
Brand Name:
Vulcanchem
CAS No.:
83692-82-4
VCID:
VC21113226
InChI:
InChI=1S/C11H8N4O2/c1-7-3-2-6-14-10(7)12-8-4-5-9(15(16)17)13-11(8)14/h2-6H,1H3
SMILES:
CC1=CC=CN2C1=NC3=C2N=C(C=C3)[N+](=O)[O-]
Molecular Formula:
C11H8N4O2
Molecular Weight:
228.21 g/mol
10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene
CAS No.: 83692-82-4
Cat. No.: VC21113226
Molecular Formula: C11H8N4O2
Molecular Weight: 228.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83692-82-4 |
|---|---|
| Molecular Formula | C11H8N4O2 |
| Molecular Weight | 228.21 g/mol |
| IUPAC Name | 10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene |
| Standard InChI | InChI=1S/C11H8N4O2/c1-7-3-2-6-14-10(7)12-8-4-5-9(15(16)17)13-11(8)14/h2-6H,1H3 |
| Standard InChI Key | MKGAVJXZBKHNNJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C2N=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C2N=C(C=C3)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator